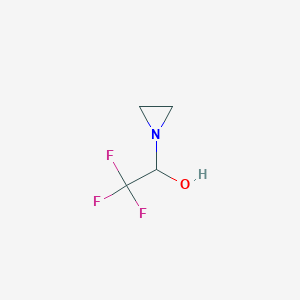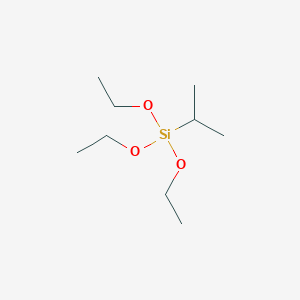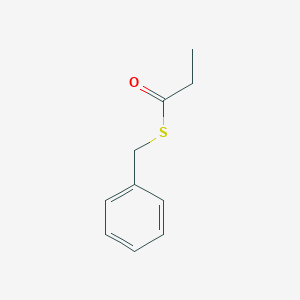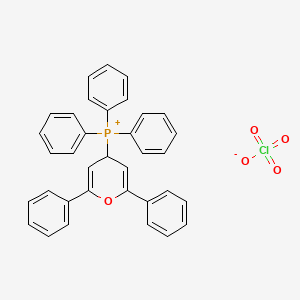![molecular formula C19H16N2O7S B14699813 4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 25310-96-7](/img/structure/B14699813.png)
4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Allura Red AC is synthesized through an azo coupling reaction. The process involves the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, followed by coupling with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of Allura Red AC involves large-scale azo coupling reactions. The reactants are mixed in controlled conditions to ensure high yield and purity. The final product is usually supplied as its red sodium salt, but it can also be used as calcium and potassium salts, which are soluble in water .
Chemical Reactions Analysis
Types of Reactions
Allura Red AC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines such as 5-amino-4-methoxy-2-toluenesulfonic acid.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Allura Red AC has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in the formulation of certain medications for aesthetic purposes.
Industry: Widely used in the food industry as a coloring agent for beverages, candies, and other products.
Mechanism of Action
The mechanism of action of Allura Red AC primarily involves its interaction with light. The compound absorbs light at specific wavelengths, resulting in its vibrant red color. In biological systems, it can interact with proteins and other biomolecules, although its exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Allura Red AC is often compared with other azo dyes such as:
Amaranth: Another red azo dye, but with different safety profiles and regulatory status.
Erythrosine: A red dye with iodine atoms, used in different applications.
Sunset Yellow FCF: An orange azo dye with similar applications but different color properties.
Allura Red AC is unique due to its widespread approval and use in various industries, particularly in the United States .
Properties
CAS No. |
25310-96-7 |
|---|---|
Molecular Formula |
C19H16N2O7S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16N2O7S/c1-10-7-14(15(28-2)9-16(10)29(25,26)27)20-21-17-12-6-4-3-5-11(12)8-13(18(17)22)19(23)24/h3-9,22H,1-2H3,(H,23,24)(H,25,26,27) |
InChI Key |
ZDIYWGXDLFPGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)



![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)








